molecular formula C7H6Cl2FN B1410700 2,3-Dichloro-5-fluorobenzylamine CAS No. 1805127-80-3

2,3-Dichloro-5-fluorobenzylamine

Cat. No.: B1410700
CAS No.: 1805127-80-3
M. Wt: 194.03 g/mol
InChI Key: ICKDSBDDPUGBCW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzylamine is a halogenated aromatic amine with the molecular formula C₇H₆Cl₂FN. Its structure features a benzylamine backbone substituted with chlorine atoms at positions 2 and 3 and a fluorine atom at position 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKDSBDDPUGBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Benzyl Precursors

Method Overview:
This approach involves halogenation of benzyl compounds, such as benzylamine derivatives, through controlled substitution reactions using halogenating agents like chlorine and fluorinating reagents. The process typically employs catalysts or specific reaction conditions to achieve regioselectivity and high yields.

Key Reactions and Conditions:

  • Chlorination of benzylamine derivatives using chlorine gas in the presence of catalysts such as phosphorus trichloride or antimony pentachloride at elevated temperatures (130°C to 350°C).
  • Fluorination is often achieved via nucleophilic substitution using hydrogen fluoride or fluorinating agents like tungsten(VI) chloride under high-temperature autoclave conditions (170°C to 180°C).
  • The reactions are performed in inert solvents or reaction chambers designed for handling corrosive gases, with reaction times ranging from several hours to over a day.

Yields and Efficiency:

Method Yield Conditions Remarks
Chlorination with Cl₂ and catalyst Up to 75% 120°C - 350°C, gas phase High selectivity, industrial feasibility
Fluorination with HF 65-85% 170°C - 180°C, autoclave Requires specialized equipment, high purity

Research Findings:

  • Chlorination of benzylamine derivatives often involves gas-phase reactions with catalysts, achieving yields exceeding 75%.
  • Fluorination using hydrogen fluoride under high temperature and pressure yields 2,3-dichloro-5-fluorobenzyl derivatives with high purity, suitable for pharmaceutical applications.

Multi-step Synthesis from Aromatic Precursors

Method Overview:
This strategy involves initial synthesis of chlorinated aromatic compounds, followed by selective reduction and amination steps. A typical pathway includes nitration, diazotization, halogen exchange, and subsequent reduction.

Key Steps and Conditions:

  • Diazotization and Sandmeyer Reaction:
    Aromatic amines are diazotized with sodium nitrite in acidic media, then reacted with cuprous halides to introduce halogens selectively onto the aromatic ring.
  • Fluorination:
    The aromatic chlorides are subjected to fluorination with HF or other fluorinating agents at elevated temperatures (130°C to 180°C).
  • Reduction to Benzylamine:
    The halogenated aromatic compounds are reduced to benzyl derivatives using zinc dust in acetic acid or methanol at low temperatures (-5°C to 30°C).

Data Table of Typical Yields:

Step Reagents Conditions Yield Notes
Aromatic chlorination Cl₂, PCl₃ 120°C, gas phase 70-80% Selective chlorination
Fluorination HF, SbCl₅ 170°C, autoclave 65-85% High purity fluorinated intermediates
Reduction to benzylamine Zn, AcOH -5°C to 30°C 79% High yield, scalable

Research Findings:

  • Diazotization and Sandmeyer reactions are efficient for introducing chlorines onto aromatic rings, with yields over 70%.
  • Fluorination with HF under controlled conditions provides high selectivity for the fluorinated benzyl derivatives, compatible with industrial production.

Specific Industrial Synthesis Pathway

Based on patent literature and research articles, a practical industrial route involves:

Notes on Reaction Optimization and Industrial Scalability

  • Catalyst Selection: Catalysts such as phosphorus trichloride, antimony pentachloride, or tungsten(VI) chloride significantly improve halogenation efficiency and selectivity.
  • Reaction Environment: Reactions are performed in autoclaves or specialized reactors capable of handling corrosive gases at high temperatures and pressures.
  • Purification: Post-reaction purification involves distillation, crystallization, or chromatography, depending on the purity requirements.

Summary of Key Data

Preparation Method Main Reagents Typical Reaction Conditions Yield Range Advantages
Gas-phase chlorination Cl₂, catalysts 120°C - 350°C 70-75% High selectivity, scalable
Fluorination with HF HF, SbCl₅ 170°C - 180°C 65-85% High purity, industrial viability
Multi-step aromatic route Aromatic amines, halogenating agents 130°C - 210°C 70-85% Precise regioselectivity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dichloro-5-fluorobenzylamine can undergo oxidation reactions to form corresponding benzaldehydes or benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: It can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: 2,3-Dichloro-5-fluorobenzaldehyde, 2,3-Dichloro-5-fluorobenzoic acid.

    Reduction: 2,3-Dichloro-5-fluorobenzyl alcohol, 2,3-Dichloro-5-fluorotoluene.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,3-Dichloro-5-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substitution pattern on the benzene ring can impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of polymers and materials with specific properties. It can also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Groups Potential Applications
2,3-Dichloro-5-fluorobenzylamine Cl (2,3), F (5) C₇H₆Cl₂FN Benzylamine (-CH₂NH₂) Drug intermediates, agrochemicals
3,4-Difluorobenzylamine F (3,4) C₇H₇F₂N Benzylamine (-CH₂NH₂) Fluorinated drug scaffolds
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine Cl (2,4), F (3), S-linked triazole C₁₅H₁₀Cl₂FN₃S Triazole, benzylthio (-S-CH₂) Antimicrobial agents, kinase inhibitors
3-Chloro-5-fluorobenzene-1,2-diamine Cl (3), F (5), NH₂ (1,2) C₆H₅ClFN₂ Benzenediamine (-NH₂) Polymer precursors, corrosion inhibitors
2-(2,3-Dichlorophenyl)benzo[d]oxazol-5-amine Cl (2,3), oxazole ring C₁₃H₈Cl₂N₂O Benzoxazole (-C₆H₃ON-) Fluorescent probes, bioactive molecules

Key Observations:

Substitution Patterns :

  • Halogen Positioning : The target compound’s 2,3-Cl and 5-F arrangement creates a sterically hindered and electron-deficient aromatic ring, contrasting with 3,4-difluorobenzylamine’s electron-withdrawing fluorine atoms. This difference influences reactivity in cross-coupling reactions .
  • Heterocyclic vs. Benzylamine Core : The triazole derivative () and benzoxazole derivative () incorporate nitrogen- or oxygen-containing heterocycles, enhancing binding affinity in medicinal chemistry applications compared to the simpler benzylamine scaffold .

Functional Group Impact: The benzylamine group (-CH₂NH₂) in the target compound facilitates nucleophilic reactions, while the triazole-thioether group in ’s compound enables metal coordination and redox activity . Diamines (e.g., 3-chloro-5-fluorobenzene-1,2-diamine, ) exhibit higher polarity and solubility in aqueous systems compared to monoamines like this compound .

Applications: The target compound’s halogenation pattern is optimal for agrochemical intermediates (e.g., herbicides), whereas the triazole derivative’s sulfur and nitrogen atoms make it suitable for targeting enzyme active sites in drug discovery . Benzoxazole derivatives () are prized for their fluorescence properties, unlike the non-conjugated benzylamine core .

Biological Activity

2,3-Dichloro-5-fluorobenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique substitution pattern on the benzene ring, which can impart specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H6Cl2FN
  • Molecular Weight : Approximately 195.00 g/mol
  • Structure : The compound features two chlorine atoms and one fluorine atom attached to a benzylamine framework, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's binding affinity and selectivity towards various enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways crucial for various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, by targeting the type III secretion system (T3SS) . This mechanism involves blocking the secretion of virulence factors necessary for bacterial pathogenicity.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It shows promise as a potential antiviral agent against several viruses by disrupting viral replication mechanisms. For instance, it has been studied in the context of hepatitis B virus (HBV) infection, where it acts as a capsid assembly modulator .

Study on Antimicrobial Activity

A study conducted on the efficacy of this compound against Pseudomonas aeruginosa demonstrated that it significantly reduced cell viability in a dose-dependent manner. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL, highlighting its potential as a therapeutic agent against multidrug-resistant bacterial infections .

Study on Antiviral Properties

In another study focusing on HBV, this compound was found to exhibit submicromolar EC50 values with low cytotoxicity (>50 µM). The mechanism involved allosteric modulation of core protein dimers, leading to the assembly of empty capsids that inhibit viral replication .

Research Findings Summary Table

Activity Target Pathogen/Virus Mechanism Efficacy (MIC/EC50)
AntimicrobialPseudomonas aeruginosaInhibition of T3SS secretionMIC = 10 µg/mL
AntiviralHepatitis B VirusCapsid assembly modulationEC50 < 1 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,3-Dichloro-5-fluorobenzylamine, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is typically employed. For example, halogenation of fluorobenzene derivatives using reagents like chlorine or bromine under controlled pH (e.g., pH 10–10.2) can introduce chloro/bromo substituents . Subsequent reduction of nitriles or imines (e.g., using sodium hypochlorite in 1,4-dioxane) may yield the benzylamine moiety . Optimization requires monitoring reaction intermediates via HPLC or GC-MS and adjusting stoichiometry, temperature, or solvent polarity (e.g., ethanol/water mixtures) to improve yields .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like Cl/F exhibit downfield shifts) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 208.0 for C₇H₅Cl₂FN) and assess purity (>95% by area normalization) .
  • Elemental Analysis : Validate empirical formula (e.g., C: 40.4%, H: 2.4%, Cl: 34.0%, F: 9.1%, N: 6.7%) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity .
  • Neutralize spills with dilute NaOH or activated carbon, followed by ethanol rinsing .
  • Store in amber vials at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of chlorine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations to map electron density (e.g., Fukui indices) at aromatic positions. Fluorine’s strong electron-withdrawing effect (−I) may deactivate the ring, while chlorine’s resonance effects (±R) could modulate reactivity .
  • Validate experimentally via Suzuki-Miyaura coupling: Compare yields using Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) under varying temperatures (60–120°C) .

Q. How can contradictory data on regioselectivity in halogenation reactions of fluorobenzylamine derivatives be resolved?

  • Methodology :

  • Analyze competing mechanisms (electrophilic vs. radical pathways) using kinetic isotope effects (KIE) or radical traps (TEMPO) .
  • Compare solvent effects: Polar aprotic solvents (e.g., DMF) favor electrophilic substitution, while non-polar solvents (e.g., toluene) may stabilize radical intermediates .

Q. What strategies are effective for analyzing metabolic stability of this compound in pharmacokinetic studies?

  • Methodology :

  • Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to track metabolite formation (e.g., hydroxylation at benzylic positions) .
  • Apply QSAR models to predict CYP450 enzyme interactions, focusing on fluorine’s metabolic resistance and chlorine’s potential for oxidative dehalogenation .

Data Contradiction Analysis

Q. Why do reported melting points for halogenated benzylamine derivatives vary across studies?

  • Root Cause : Polymorphism or residual solvents (e.g., ethanol/water ratios in crystallization) alter crystal packing .
  • Resolution : Perform DSC/TGA to characterize thermal behavior and X-ray diffraction to identify polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-fluorobenzylamine
Reactant of Route 2
2,3-Dichloro-5-fluorobenzylamine

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